molecular formula C11H7BrN2O B1617716 2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile CAS No. 313670-97-2

2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile

Cat. No.: B1617716
CAS No.: 313670-97-2
M. Wt: 263.09 g/mol
InChI Key: MYCUMQDZUIOCTJ-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C11H7BrN2O It is characterized by the presence of a bromo group, a methoxy group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The carbon-carbon double bond can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products where the bromo group is replaced by other functional groups.

    Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile.

    4-Bromo-3-methoxyphenol: Another compound with similar functional groups but different reactivity.

    2-[(3-Bromo-4-methoxyphenyl)methylene]propanedinitrile: A closely related compound with slight structural variations.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromo and methoxy groups, along with the propanedinitrile moiety, make it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCUMQDZUIOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354268
Record name 2-[(3-bromo-4-methoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313670-97-2
Record name 2-[(3-bromo-4-methoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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